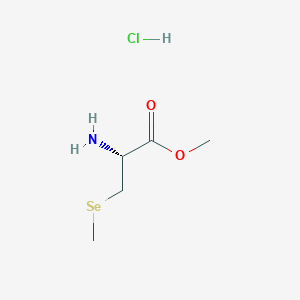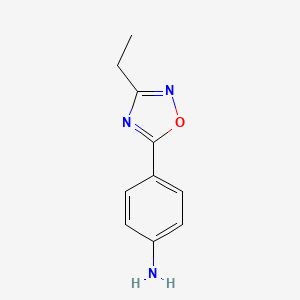
Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate is a complex barium salt with a unique structure This compound consists of a barium ion (Ba^2+), a dichloro-substituted cyclohexadiene ring, and three water molecules of hydration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate typically involves the reaction of barium chloride (BaCl2) with 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diol in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. The process may involve the use of specialized reactors and purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of barium.
Reduction: Reduction reactions can be used to convert the compound back to its elemental form.
Substitution: Substitution reactions can occur at the chlorine or hydroxyl groups on the cyclohexadiene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine or hydroxyl groups.
Major Products Formed:
Oxidation: Barium oxide (BaO) and barium peroxide (BaO2)
Reduction: Barium metal (Ba)
Substitution: Various substituted cyclohexadiene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Barium salts, including this compound, are used in medical imaging techniques such as barium swallow and barium enema to diagnose gastrointestinal issues.
Industry: In the industrial sector, the compound can be used in the production of barium-based materials and as a precursor for other barium compounds.
Wirkmechanismus
The mechanism by which Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate exerts its effects involves its interaction with biological molecules and cellular pathways. The barium ion (Ba^2+) can bind to specific receptors and enzymes, affecting their activity and leading to various biological responses.
Molecular Targets and Pathways:
Receptors: Barium ions can interact with calcium channels and other ion channels, affecting cellular signaling.
Enzymes: The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Barium sulfate (BaSO4)
Barium carbonate (BaCO3)
Barium nitrate (Ba(NO3)2)
Uniqueness: Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate is unique due to its specific structural features, including the dichloro-substituted cyclohexadiene ring and the presence of three water molecules of hydration. These features contribute to its distinct chemical and biological properties compared to other barium compounds.
Eigenschaften
CAS-Nummer |
32458-20-1 |
|---|---|
Molekularformel |
C6H8BaCl2O7 |
Molekulargewicht |
400.35 g/mol |
IUPAC-Name |
barium(2+);2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione;trihydrate |
InChI |
InChI=1S/C6H2Cl2O4.Ba.3H2O/c7-1-3(9)5(11)2(8)6(12)4(1)10;;;;/h9,12H;;3*1H2 |
InChI-Schlüssel |
JFBLKYVZQCFPJE-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].O.O.O.[Ba+2] |
Kanonische SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.O.O.O.[Ba] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




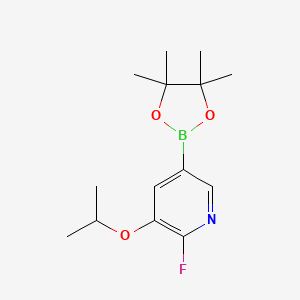
![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)

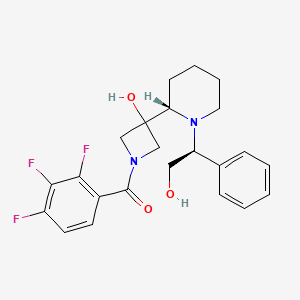

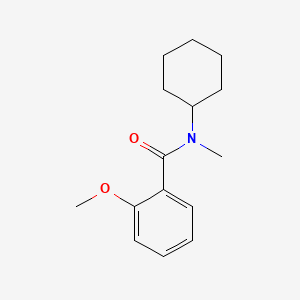
![N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea](/img/structure/B1513598.png)

octane-3,5-dionato-O,O']praseodymium](/img/structure/B1513606.png)
